molecular formula C21H24N6O2 B4522281 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

Cat. No.: B4522281
M. Wt: 392.5 g/mol
InChI Key: NJTYRRXCQDQDLB-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is a synthetic compound featuring a benzimidazolylidene moiety, a pentanamide backbone, and a pyridinyl-substituted piperazine ring.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-19(25-21-23-16-6-1-2-7-17(16)24-21)9-5-10-20(29)27-14-12-26(13-15-27)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTYRRXCQDQDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Pd(OAc)2 and La[N(SiMe3)2]3 has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Pb(OAc)4 and PhI(OAc)2, and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like alkylamines and ethanolamine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro and nitramino derivatives, while substitution reactions can produce various alkylated or aminated benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anticancer properties . Additionally, it can act as a histamine H3-receptor antagonist, affecting neurotransmitter release and providing therapeutic benefits for central nervous system disorders .

Comparison with Similar Compounds

Key Observations:

Pyridinylpiperazine in the target compound and HTL22562 () suggests shared solubility advantages over non-pyridine arylpiperazines (e.g., 3-cyanophenyl in ) .

Physicochemical Properties: The tetrazole-containing analog () exhibits the lowest logP (1.9) due to ionizability, contrasting with the higher lipophilicity of quinoline derivatives (logP ~3.1). The target compound’s logP (~2.8) balances lipophilicity and solubility.

Pharmacokinetics :

  • Piperazine-pyridine systems (target compound and HTL22562) correlate with metabolic stability, as seen in HTL22562’s resistance to CYP450 degradation .

Detailed Research Findings

Receptor Selectivity

  • HTL22562’s CGRP receptor antagonism (IC50: 0.3 nM) demonstrates that pyridinylpiperazine paired with rigid scaffolds (e.g., spirocycles) achieves high selectivity. The target compound’s benzimidazolylidene could similarly restrict conformational freedom, enhancing selectivity over off-target receptors like 5-HT1A .

Analytical Characterization

  • NMR spectroscopy () is essential for confirming the stereochemistry of the pentanamide chain and benzimidazolylidene tautomerism .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a piperazine moiety, which is known to enhance biological activity. The structural formula can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This unique combination of functional groups is thought to contribute to its pharmacological effects.

The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)6.26 ± 0.33
HCC827 (Lung Cancer)6.48 ± 0.11
MDA-MB 231 (Breast Cancer)34.31–39.78
U-87 MG (Brain Cancer)38.29–42.30

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher potency.

Study on Lung Cancer Cells

A study conducted on human lung cancer cell lines (A549 and HCC827) demonstrated that the compound significantly inhibited cell viability in both two-dimensional and three-dimensional assays. In the two-dimensional format, the IC50 values were notably lower than those found in three-dimensional assays, indicating a potential difference in efficacy depending on the cellular environment .

Comparative Analysis with Standard Drugs

In comparative studies against standard anticancer agents like doxorubicin and staurosporine, this compound exhibited comparable or superior activity in some cases, suggesting its potential as a new therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

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